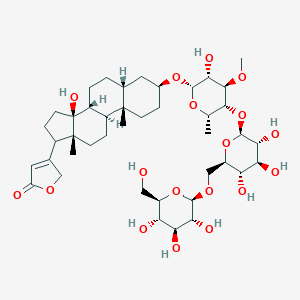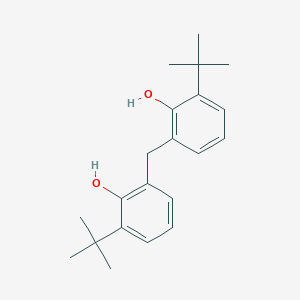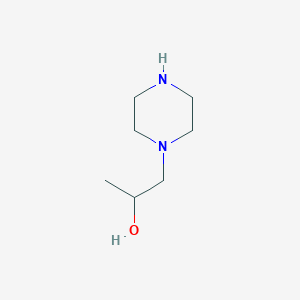
1-(Piperazin-1-yl)propan-2-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(Piperazin-1-yl)propan-2-ol involves multiple steps, including Claisen Schmidt condensation and Mannich’s reaction. These processes are crucial for creating derivatives with specific properties and activities. For instance, a novel series of derivatives were synthesized starting from 2-acetylfuran, leading to compounds with significant pharmacological activities (Kumar et al., 2017).
Molecular Structure Analysis
The structural analysis of derivatives shows the importance of the molecular configuration for their biological activity. For example, the conformational analysis of a specific derivative indicated the critical role of the molecule's absolute configuration determined by single crystal X-ray diffraction analysis, with molecular docking studies elucidating the binding mechanisms (Xu et al., 2016).
Chemical Reactions and Properties
1-(Piperazin-1-yl)propan-2-ol derivatives exhibit various chemical reactions and properties, such as the ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic activity. This demonstrates the compound's role in synthesizing molecules with potential therapeutic applications (Gupta et al., 2010).
Physical Properties Analysis
While specific studies on the physical properties of 1-(Piperazin-1-yl)propan-2-ol itself were not directly found, analogous compounds provide insight into the physical characteristics that can be inferred for similar molecules. These include solubility, melting points, and stability under various conditions, which are crucial for pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of 1-(Piperazin-1-yl)propan-2-ol and its derivatives, such as reactivity with other chemical agents, pharmacological activities, and potential for modifications, highlight the versatility of this compound. For example, the synthesis and evaluation of novel derivatives as protein tyrosine phosphatase 1B inhibitors underline the compound's significance in developing new therapeutic agents (Gupta et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antifungal Agents : A series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluoro-phenyl)-3-[(4-substituted phenyl)-piperazin-1-yl]-propan-2-ols were synthesized and evaluated as antifungal agents, showing excellent activities against various human pathogenic fungi (Chai et al., 2011).
Protein Tyrosine Phosphatase 1B Inhibitors : Compounds designed as substituted phenoxy-3-piperazin-1-yl-propan-2-ols were synthesized and evaluated for their inhibitory activity against PTP1B, showing potential for antidiabetic activity (Gupta et al., 2010).
Antidepressants with Dual Activity : New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives were synthesized as potential antidepressant drugs with dual activity at 5-HT1A serotonin receptors and serotonin transporter (Martínez et al., 2001).
α1A-Adrenoceptor Activity : The compound (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol was studied for its bioactivity against α1A-adrenoceptor, showing potential for drug design of highly selective antagonists (Xu et al., 2016).
Antidepressant and Antianxiety Activity : Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed significant antidepressant and antianxiety activities in preclinical studies (Kumar et al., 2017).
Anticancer Drug Development : 1-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy) propan-2-ol (HUHS190), a metabolite of naftopidil, was identified as having selective toxicities against cancer cells, indicating its potential as an anticancer drug (Shimizu et al., 2019).
Antimalarial Agents : Piperazine derivatives were synthesized and evaluated for their antiplasmodial activity, with certain compounds showing significant efficacy against Plasmodium falciparum (Mendoza et al., 2011).
Hsp90 Inhibitors : Optimization of a novel Hsp90 inhibitor containing a 1-phenylpiperazine core scaffold led to the identification of more active inhibitors, potentially useful in the treatment of various diseases (Jia et al., 2014).
Safety And Hazards
The safety information for “1-(Piperazin-1-yl)propan-2-ol” indicates that it is classified as dangerous . The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Zukünftige Richtungen
The future directions for “1-(Piperazin-1-yl)propan-2-ol” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, one study suggested that 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives could be promising skeletons for developing novel bactericides with low toxicity .
Eigenschaften
IUPAC Name |
1-piperazin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(10)6-9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKIZRLIXGLPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308940 | |
| Record name | α-Methyl-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)propan-2-ol | |
CAS RN |
1074-54-0 | |
| Record name | α-Methyl-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1074-54-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Methyl-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylpiperazine-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





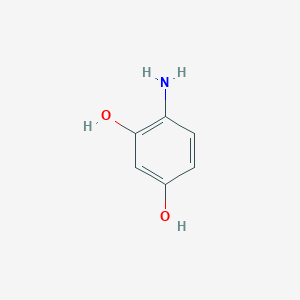
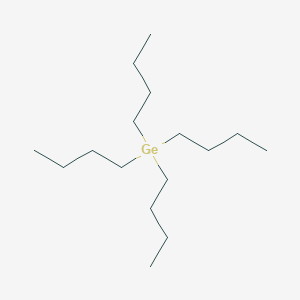
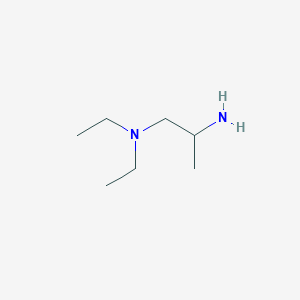

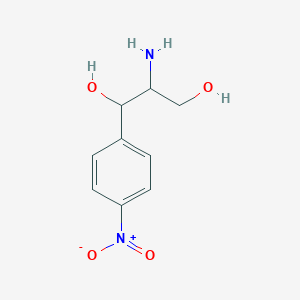



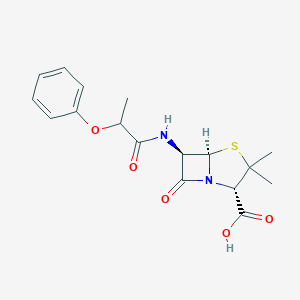
![Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]](/img/structure/B85948.png)
